Synthesis of 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline
Synthesis of 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated aniline moiety and a thiophene ring system presents a scaffold with desirable pharmacokinetic and pharmacodynamic properties.[1][2][3] This document details the retrosynthetic analysis, a step-by-step experimental protocol based on the principles of reductive amination, mechanistic insights, and methods for structural characterization. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel small molecules for pharmaceutical applications.
Introduction: Strategic Importance in Drug Discovery
The design of novel active pharmaceutical ingredients (APIs) frequently involves the integration of structural motifs known to confer advantageous properties. The target molecule, 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline, is a prime example of such strategic design.
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The Role of Fluorinated Anilines: The aniline scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[4][5] However, simple anilines can be susceptible to metabolic oxidation, potentially leading to toxicity.[4][6] The introduction of a fluorine atom, as in the 3-fluoro-2-methylaniline precursor, is a well-established strategy to enhance metabolic stability and improve lipophilicity.[1][2] This modification can prolong a drug's half-life and improve its ability to permeate cellular membranes, ultimately boosting its therapeutic efficacy.[1]
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The Thiophene Moiety: Thiophene and its derivatives are considered bioisosteres of phenyl rings and are prevalent in numerous pharmaceuticals. Their inclusion can modulate biological activity and improve the overall physicochemical profile of a compound.[7][8]
The combination of these two fragments via an N-arylmethyl linkage results in a scaffold with significant potential. N-arylmethyl-aniline cores have been identified in potent inhibitors of key biological targets, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in cancer angiogenesis.[3] Therefore, a reliable synthetic route to this class of molecules is of high value to the drug development community.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to constructing the target C-N bond is through a reductive amination strategy. This retrosynthetic analysis disconnects the molecule at the benzylic C-N bond, identifying two readily available starting materials: 3-fluoro-2-methylaniline and thiophene-3-carbaldehyde.
Caption: Retrosynthetic analysis of the target molecule.
This pathway is advantageous as it is typically a one-pot reaction, proceeds under mild conditions, and utilizes cost-effective reagents, making it highly scalable and aligned with the principles of green chemistry.[9][10]
Starting Material Overview
Successful synthesis begins with well-characterized starting materials. The properties of the key precursors are summarized below.
| Property | 3-fluoro-2-methylaniline | Thiophene-3-carbaldehyde |
| CAS Number | 443-86-7 | 498-62-4 |
| Molecular Formula | C₇H₈FN | C₅H₄OS |
| Molecular Weight | 125.14 g/mol | 112.15 g/mol |
| Appearance | Liquid | Liquid |
| Boiling Point | 89-91 °C at 15 mmHg[11] | 194-196 °C (lit.) |
| Density | 1.099 g/mL at 25 °C[11] | 1.28 g/mL at 25 °C |
Mechanistic Pathway: Reductive Amination
The synthesis proceeds via a two-step, one-pot sequence.
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Imine Formation: The reaction is initiated by the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is often catalyzed by mild acid, or can proceed autocatalytically.
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Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This requires a mild reducing agent that will not reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation due to its selectivity and mildness. Sodium borohydride can also be used, but it is typically added after imine formation is complete.[10][12]
Caption: Mechanism of the one-pot reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles.[10][13] Researchers should perform their own optimization and safety assessments.
5.1 Reagents and Solvents
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3-fluoro-2-methylaniline (1.0 eq)
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Thiophene-3-carbaldehyde (1.05 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
5.2 Equipment
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Round-bottom flask with magnetic stir bar
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Septum and nitrogen inlet
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Addition funnel
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Separatory funnel
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Rotary evaporator
-
Glassware for column chromatography
5.3 Step-by-Step Procedure
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoro-2-methylaniline (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M). Stir the solution until the aniline is fully dissolved.
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Aldehyde Addition: Add thiophene-3-carbaldehyde (1.05 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or LC-MS.
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Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and concentrate to yield 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline as the final product.
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Product Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.[14]
| Parameter | 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
| IUPAC Name | 3-Fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
| Molecular Formula | C₁₂H₁₂FNS |
| Molecular Weight | 221.29 g/mol |
Expected Spectroscopic Data:
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¹H NMR:
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A singlet peak around 4.4-4.6 ppm corresponding to the two protons of the methylene bridge (-CH₂-).
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Multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the aniline and thiophene rings.
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A singlet around 2.1-2.3 ppm for the methyl group (-CH₃) protons.
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A broad singlet corresponding to the N-H proton.
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¹³C NMR:
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A signal for the methylene bridge carbon around 45-50 ppm.
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Signals for the methyl carbon around 14-18 ppm.
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Multiple signals in the aromatic region (110-150 ppm) for the carbons of the thiophene and aniline rings. The carbon attached to fluorine will show a large coupling constant (¹JCF).
-
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the aromatic ring environment.[15]
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
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Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 221.29, with an isotopic pattern characteristic of a sulfur-containing compound.
Conclusion
This guide outlines a scientifically sound and practical approach for the synthesis of 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline. The reductive amination strategy offers a high-yielding, scalable, and efficient method for producing this valuable molecular scaffold. The detailed protocol and characterization guidelines provide a solid foundation for researchers in drug discovery and organic synthesis to access this and related compounds, facilitating the development of next-generation therapeutics.
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